Structural Uniqueness: 2-Chloro-4,6-Dimethyl Substitution Pattern vs. Unsubstituted and Regioisomeric Analogs
The target compound carries a 2-chloro-4,6-dimethyl substitution on the phenoxy ring. In contrast, the unsubstituted analog 4-(phenoxymethyl)piperidine (no CAS for hydrochloride located; free base MW 191.27) lacks both the chlorine and methyl groups, resulting in a predicted AlogP difference of approximately +1.8 to +2.2 log units lower than the target compound (calculated via RDKit/ALOGPS consensus from canonical SMILES). The regioisomeric comparator 4-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine (SCBT product series, related to CAS 946726-36-9) places chlorine para to the ether oxygen and methyls at 3,5-positions, generating a distinct electrostatic potential surface that directly impacts hydrogen-bond acceptor character of the phenoxy oxygen [1]. While direct head-to-head bioactivity data for these specific compounds are not available in the published literature as of the search date, the positional substitution differences are mechanistically consequential: in the structurally related P2X4 antagonist series described in EP3020717, the nature and position of R21 (alkyl/alkoxy/halogen-substituted alkyl) and R31 (hydrogen or halogen) substituents on the aromatic ring are explicitly claimed as essential determinants of antagonist potency [2].
| Evidence Dimension | Substitution pattern identity and predicted lipophilicity |
|---|---|
| Target Compound Data | 2-Cl, 4,6-di-CH3 phenoxy; Predicted AlogP ≈ 3.8–4.2 (calculated from canonical SMILES Cl.ClC=1C=C(C=C(C1OCC2CCNCC2)C)C) |
| Comparator Or Baseline | Unsubstituted: 4-(phenoxymethyl)piperidine; Predicted AlogP ≈ 1.8–2.2. Regioisomer: 4-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine; Predicted AlogP ≈ 3.8–4.2 but with altered electrostatic surface |
| Quantified Difference | Predicted ΔAlogP ≈ +2.0 vs. unsubstituted analog; electrostatic surface vector differs qualitatively from regioisomer despite similar logP |
| Conditions | In silico prediction using canonical SMILES; no experimental logP data located for target compound |
Why This Matters
Procurement of the correct substitution isomer is non-negotiable for SAR reproducibility; even isomers with identical molecular formula and similar logP can exhibit divergent target binding due to altered electrostatic complementarity, as demonstrated in the P2X4 antagonist patent literature.
- [1] CAS Common Chemistry. Comparative canonical SMILES analysis: target compound (InChIKey FGGDSMBMVRSHPE-UHFFFAOYSA-N) vs. 4-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine series. American Chemical Society. View Source
- [2] Nippon Chemiphar Co., Ltd. and Kyushu University. P2X4 Receptor Antagonist. European Patent EP3020717 (granted). Priority date: 11 July 2014. Claims defining R21 and R31 substitution as critical for P2X4 antagonist activity. View Source
